REACTION_CXSMILES
|
[H-].[Na+].[CH:3]1([CH2:6][OH:7])[CH2:5][CH2:4]1.C[O:9][C:10]([C:12]1[C:17](C)=[CH:16][C:15]([Br:19])=[C:14](Cl)[N:13]=1)=[O:11]>>[Br:19][C:15]1[CH:16]=[CH:17][C:12]([C:10]([OH:11])=[O:9])=[N:13][C:14]=1[O:7][CH2:6][CH:3]1[CH2:5][CH2:4]1 |f:0.1|
|
Name
|
|
Quantity
|
4.83 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)CO
|
Name
|
methyl 5-bromo-6-chloro-pyridine-2-carboxylic acid methyl ester
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC(=C(C=C1C)Br)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The obtained solution was heated to 90° C. for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Then the mixture was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 40 mL of water
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×30 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water (2×30 mL) and brine (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
then evaporated to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1OCC1CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 76.7% | |
YIELD: CALCULATEDPERCENTYIELD | 72.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |